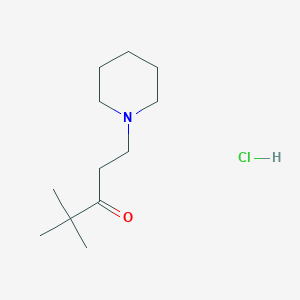

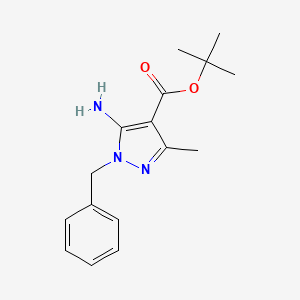

C12H24ClNO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Cardioprotective Effects

C1-esterase inhibitor (C1-INH), containing the molecular structure C12H24ClNO, has been explored for its cardioprotective effects. In a study, C1-INH administered before coronary reperfusion in a pig model demonstrated significant protection against myocardial injury. However, the study also noted that high doses could provoke detrimental effects, emphasizing the importance of dosage control (Horstick et al., 2001).

2. Enhancing Intestinal Drug Absorption

Research has also focused on the role of sodium caprate (C10), a medium chain fatty acid with a similar structure, in enhancing the absorption of drugs across intestinal epithelial cells. A study using Caco-2 monolayers found that non-toxic concentrations of C10 could improve the permeability of certain drugs, primarily via the paracellular pathway (Lindmark et al., 1998).

3. Use in Conservation

Cyclododecane (C12H24), closely related to C12H24ClNO, has been utilized as a temporary consolidant for stone in conservation efforts. This study focused on its physical behavior and working properties when applied to various substrates, evaluating its sublimation and absence of detectable residues, which can be critical in conservation applications (Stein et al., 2000).

4. Anti-Inflammatory Potential

A novel compound, referred to as C12 in a study, has shown promise as an anti-inflammatory agent. This compound was effective in inhibiting the production of proinflammatory gene expression in mouse primary peritoneal macrophages. Its low toxicity and hydrosolubility suggest potential usefulness in treating inflammatory diseases (Wang et al., 2011).

5. Treatment of Acute Lung Injury

C1 inhibitor (INH) has been evaluated for its effects on oxygenation and lung histology in a rat model of acute respiratory distress syndrome (ARDS). The study found that administration of C1-INH might increase the clinical efficacy of certain treatments for ARDS, suggesting a potential therapeutic application in this context (Vangerow et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

特性

IUPAC Name |

4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POABEHRAJDINTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCN1CCCCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C12H24ClNO | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)

![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)